Hymorphan (Salt/Mix)
Description
Hymorphan is a brand name for hydromorphone, a semi-synthetic opioid derived from morphine through hydrogenation, first patented in 1923 and introduced clinically in 1926 under the name Dilaudid . As a potent μ-opioid receptor agonist, it is primarily used for managing severe pain, such as in cancer or post-surgical settings. Hydromorphone is formulated as a salt (e.g., hydromorphone hydrochloride) or in combination with other excipients (Mix) to optimize bioavailability, stability, and controlled release . Its pharmacological profile includes rapid onset (2–3 hours half-life) and high potency, approximately 5–7 times stronger than morphine by weight, with comparable side effects like nausea, respiratory depression, and constipation .
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3 |
Clé InChI |
WVLOADHCBXTIJK-UHFFFAOYSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4 |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Hydromorphone vs. Morphine
| Parameter | Hydromorphone (Hymorphan) | Morphine |
|---|---|---|
| Relative Potency | 5–7× morphine | 1× (baseline) |
| Bioavailability | 50–62% (oral) | 20–30% (oral) |
| Half-Life | 2–3 hours | 2–3 hours |
| Metabolism | Hepatic (glucuronidation) | Hepatic (glucuronidation) |
| Common Side Effects | Nausea, dizziness, sedation | Similar, but less potent |
Key Findings :
- Hydromorphone’s enhanced potency allows lower dosing for equivalent analgesia, reducing volume-related side effects (e.g., injection site irritation) .
- Analytical studies (e.g., Supplementary Table 3 in ) validate its superior solubility in aqueous formulations compared to morphine sulfate, enhancing intravenous use.
Hydromorphone vs. Oxycodone
| Parameter | Hydromorphone (Hymorphan) | Oxycodone |
|---|---|---|
| Relative Potency | 5× morphine (~1.5× oxycodone) | 1.5–2× morphine |
| Bioavailability | 50–62% (oral) | 60–87% (oral) |
| Half-Life | 2–3 hours | 3–4 hours |
| Metabolism | CYP3A4 (minor) | CYP3A4/CYP2D6 (major) |
| Abuse Potential | High | High (increased oral misuse) |
Key Findings :
- Oxycodone’s prolonged half-life and higher oral bioavailability make it preferable for chronic pain, whereas hydromorphone is favored in acute settings due to rapid titration .
- Studies cited in highlight oxycodone’s greater CYP450 metabolic variability, increasing drug-interaction risks compared to hydromorphone’s simpler glucuronidation pathway.
Hydromorphone vs. Fentanyl
| Parameter | Hydromorphone (Hymorphan) | Fentanyl |
|---|---|---|
| Relative Potency | 1× (baseline for opioids) | 80–100× morphine |
| Onset of Action | 15–30 min (IV) | 1–3 min (IV) |
| Duration | 2–4 hours | 30–60 min |
| Formulations | Oral, IV, rectal | Transdermal, IV, lozenge |
Key Findings :
- Fentanyl’s extreme potency and rapid onset suit intraoperative or breakthrough pain, while hydromorphone balances efficacy with safer titration in non-critical care .
- Supplementary Table 6 in notes fentanyl’s lipophilicity complicates reversal with naloxone compared to hydromorphone.
Analytical and Clinical Considerations
- Substance Identification : Advanced techniques (e.g., GC-MS, HPLC) from and differentiate hydromorphone from analogs by molecular weight, fragmentation patterns, and retention times.
- Safety Profile : Hydromorphone’s narrower therapeutic index than morphine necessitates careful dosing, as emphasized in regulatory guidance .
Q & A
How can the FINER criteria improve Hymorphan research questions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
